N-(3,5-dimethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-4-6-22-18(24)17-15(5-7-27-17)21-19(22)28-11-16(23)20-12-8-13(25-2)10-14(9-12)26-3/h5,7-10H,4,6,11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJALDWNTZNQZFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article will explore its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
The compound has the following molecular details:
| Property | Value |
|---|---|
| CAS Number | 1252922-53-4 |
| Molecular Formula | CHNOS |
| Molecular Weight | 433.5 g/mol |
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, particularly in antimicrobial and anticancer domains. The thieno[3,2-d]pyrimidine framework is known for its diverse pharmacological properties.
Antimicrobial Activity
A study on thienopyrimidinone derivatives demonstrated that compounds with similar structures showed promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) for these compounds was determined, revealing effective antibacterial action against both Gram-positive and Gram-negative bacteria. For instance, derivatives with an amido or imino side chain at position 3 were essential for their antimicrobial efficacy .
Anticancer Potential
The anticancer properties of compounds related to thieno[3,2-d]pyrimidines have been explored extensively. For example, certain derivatives have shown significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and others. The mechanism often involves inducing apoptosis and inhibiting cell proliferation. In vitro studies have indicated IC50 values in the micromolar range, suggesting a potent effect on tumor cells .
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Cytotoxicity Studies :
Comparison with Similar Compounds
Comparison with Structural Analogs
Thieno[3,2-d]pyrimidine Derivatives
N-(2-chloro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide ()
- Core Structure: Thieno[3,2-d]pyrimidin-4-one.
- Substituents :
- 3-(3-Methoxyphenylmethyl) group on the pyrimidine ring.
- 2-Chloro-4-methylphenyl on the acetamide.
- Molecular Weight : 486.0 g/mol (C₂₃H₂₀ClN₃O₃S₂).
- Key Differences: The chloro and methyl groups on the phenyl ring may increase hydrophobicity and electron-withdrawing effects compared to the dimethoxyphenyl group in the target compound.
Benzofuro[3,2-d]pyrimidine Analog ()
N-(3,5-dimethoxyphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
- Core Structure: Benzofuro[3,2-d]pyrimidin-4-one (oxygen-containing fused ring vs. sulfur in thieno).
- Substituents :
- 3-Ethoxypropyl on the pyrimidine.
- 3,5-Dimethoxyphenyl on the acetamide (same as the target compound).
- The ethoxypropyl group may enhance solubility relative to the target’s propyl substituent .
1,3,4-Oxadiazole Derivatives ()
Examples include N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (Compound 8t):
- Core Structure: 1,3,4-Oxadiazole (non-fused heterocycle).
- Substituents : Indol-3-ylmethyl and substituted phenyl groups.
- Bioactivity : Tested for LOX, α-glucosidase, and BChE inhibition, with moderate activity reported .
- Key Differences: The oxadiazole core lacks the fused aromatic system of thienopyrimidine, reducing planarity and likely altering binding modes. Sulfanyl acetamide groups are retained, suggesting shared pharmacophoric features.
Dihydropyrimidine Derivatives ()
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Core Structure: Dihydropyrimidin-6-one (non-aromatic, partially saturated).
- Substituents : Dichlorophenyl on the acetamide.
- Spectral Data : $ ^1H $-NMR shows a singlet for NHCO at δ 10.10 and a methyl group at δ 2.19 .
- Chlorine substituents increase electron-withdrawing effects compared to methoxy groups.
Structural and Functional Analysis Table
Key Research Findings and Trends
Heterocycle Impact: Thieno[3,2-d]pyrimidine and benzofuro analogs exhibit enhanced planarity compared to oxadiazole or dihydropyrimidine derivatives, favoring interactions with flat enzymatic active sites.
Substituent Effects :
- Electron-donating groups (e.g., methoxy in the target compound) may improve solubility and modulate electronic environments, whereas chloro groups () enhance lipophilicity and electron withdrawal .
- Bulky substituents (e.g., 3-methoxyphenylmethyl in ) could sterically hinder target binding .
Bioactivity Potential: Sulfanyl acetamide moieties are conserved across multiple analogs (), suggesting a critical role in enzyme inhibition (e.g., LOX, BChE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
